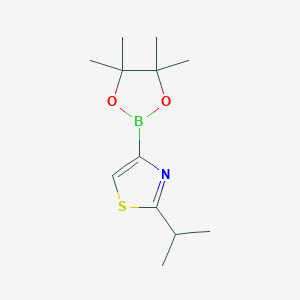2-(Isopropyl)thiazole-4-boronic acid pinacol ester
CAS No.: 1622227-53-5
Cat. No.: VC11717311
Molecular Formula: C12H20BNO2S
Molecular Weight: 253.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1622227-53-5 |
|---|---|
| Molecular Formula | C12H20BNO2S |
| Molecular Weight | 253.17 g/mol |
| IUPAC Name | 2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 |
| Standard InChI Key | APMIKKRUGPNYON-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-(isopropyl)thiazole-4-boronic acid pinacol ester consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with an isopropyl group (-CH(CH₃)₂) at position 2 and a boronic acid pinacol ester (-B(O₂C₂Me₄)) at position 4. The pinacol ester group (derived from pinacol, 2,3-dimethyl-2,3-butanediol) stabilizes the boronic acid, enhancing its shelf life and solubility in organic solvents .
The molecular formula is inferred as C₁₂H₁₉BNO₂S, with a molecular weight of 261.16 g/mol (calculated based on analogs such as 2-isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, which has a molecular weight of 267.195 g/mol ). Key structural features include:
-
Thiazole ring: Imparts aromaticity and electronic diversity, enabling π-π stacking and hydrogen-bonding interactions.
-
Isopropyl group: Enhances lipophilicity, influencing solubility and reactivity.
-
Pinacol boronic ester: Facilitates transmetalation in cross-coupling reactions while preventing boronic acid dehydration .
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous thiazole boronic esters exhibit distinct spectroscopic signatures:
-
¹H NMR: Thiazole protons resonate between δ 7.5–8.5 ppm, while isopropyl methyl groups appear as a doublet near δ 1.3–1.5 ppm .
-
¹¹B NMR: A peak near δ 30–35 ppm confirms the presence of the boronic ester .
-
IR Spectroscopy: B-O stretching vibrations at ~1,350 cm⁻¹ and C-S bonds at ~690 cm⁻¹ .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-(isopropyl)thiazole-4-boronic acid pinacol ester likely follows established protocols for thiazole boronic esters, such as:
Miyaura Borylation
A halogenated thiazole precursor (e.g., 4-bromo-2-isopropylthiazole) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example:
This method, optimized in green solvents like cyclopentyl methyl ether (CPME), achieves high yields with minimal environmental impact .
Direct Functionalization
Alternative approaches involve lithiation of 2-isopropylthiazole followed by quenching with a boronating agent (e.g., triisopropyl borate), though this route is less common due to regioselectivity challenges.
Reactivity in Cross-Coupling Reactions
The compound’s primary utility lies in Suzuki-Miyaura couplings, where it acts as a nucleophilic partner to aryl or heteroaryl halides. For instance, coupling with 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine under Pd(Ph₃P)₄ catalysis yields biaryl products critical in pharmaceutical synthesis . Key reaction parameters include:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05–0.1 equiv).
-
Base: Na₂CO₃ or K₃PO₄ (2–3 equiv).
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Intermediates
Boronic esters are indispensable in constructing kinase inhibitors and adenosine receptor antagonists. For example:
-
ATR Kinase Inhibitors: Pyridine and pyrazine boronic esters are key intermediates in drugs targeting DNA damage response pathways .
-
Adenosine A2a Receptor Antagonists: Thiazole boronic esters contribute to antitumor agents by modulating immunosuppressive adenosine signaling .
Material Science
The compound’s electronic properties make it suitable for:
-
Organic Electronics: As a building block for conjugated polymers in organic light-emitting diodes (OLEDs).
-
Metal-Organic Frameworks (MOFs): Boronic esters can coordinate to metal nodes, enhancing structural stability .
Comparative Analysis with Analogous Compounds
Future Directions and Challenges
Green Synthesis
Advancements in solvent-free Miyaura borylation and catalyst recycling could reduce the environmental footprint of large-scale production .
Targeted Drug Delivery
Functionalizing the thiazole ring with bioorthogonal handles (e.g., tetrazines) may enable site-specific conjugation in prodrug designs.
Stability Optimization
Developing hydrolytically stable analogs via fluorinated pinacol esters could expand utility in aqueous reaction conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume